Tobramycin A -

Tobramycin A

Catalog Number: EVT-15473758
CAS Number:
Molecular Formula: C12H25N3O7
Molecular Weight: 323.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tobramycin A is an aminoglycoside antibiotic derived from the actinomycete Streptomyces tenebrarius. It is primarily used to treat various bacterial infections, particularly those caused by Gram-negative bacteria, such as Pseudomonas aeruginosa. Tobramycin exhibits bactericidal properties and is effective in treating infections associated with cystic fibrosis, lower respiratory tract infections, urinary tract infections, and ocular infections. The compound was first patented in 1965 and received approval for medical use in 1974. It is listed on the World Health Organization's List of Essential Medicines, highlighting its importance in treating severe bacterial infections .

Source

Tobramycin is produced by the fermentation of Streptomyces tenebrarius, a soil-dwelling bacterium known for its ability to synthesize a variety of bioactive compounds. This organism belongs to the family Streptomycetaceae, which is renowned for producing many clinically significant antibiotics .

Classification

Tobramycin belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their amino sugar structures and are known for their broad-spectrum antibacterial activity. Tobramycin specifically targets both Gram-negative and some Gram-positive bacteria, making it a versatile option in antibiotic therapy .

Synthesis Analysis

The synthesis of tobramycin involves fermentation processes utilizing Streptomyces tenebrarius. The technical details of this synthesis can be summarized as follows:

  1. Fermentation: The production begins with the cultivation of Streptomyces tenebrarius in a nutrient-rich medium under controlled conditions.
  2. Extraction: After fermentation, tobramycin is extracted from the culture broth using solvent extraction techniques.
  3. Purification: The crude extract undergoes purification processes such as precipitation, chromatography, and crystallization to isolate pure tobramycin.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Tobramycin A has a complex molecular structure characterized by its unique arrangement of amino sugars:

  • Molecular Formula: C₁₈H₃₇N₅O₉
  • Molecular Weight: Approximately 1,425.45 g/mol when considering its sulfate salt form.
  • Structural Features: Tobramycin consists of a 2-deoxystreptamine core linked to two sugar moieties. The specific structural formula includes:
O 3 amino 3 deoxy D glucopyranosyl 1 4 O 2 6 diamino 2 3 6 trideoxy D ribo hexopyranosyl 1 6 2 deoxy L streptamine\text{O 3 amino 3 deoxy D glucopyranosyl 1 4 O 2 6 diamino 2 3 6 trideoxy D ribo hexopyranosyl 1 6 2 deoxy L streptamine}

This configuration contributes to its antibacterial activity by facilitating binding to bacterial ribosomes .

Chemical Reactions Analysis

Tobramycin undergoes various chemical reactions that are significant for its antibacterial activity:

  1. Binding Mechanism: Tobramycin binds irreversibly to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis.
  2. Modification Reactions: Bacterial resistance mechanisms often involve enzymatic modification of tobramycin through phosphorylation or adenylation, which can render it ineffective against certain strains.
  3. Degradation Pathways: In biological systems, tobramycin can be degraded through hydrolysis or enzymatic action, leading to inactive metabolites .
Mechanism of Action

The mechanism of action of tobramycin involves several key processes:

  1. Ribosomal Binding: Tobramycin binds to the 30S ribosomal subunit, disrupting the initiation complex required for protein synthesis.
  2. Misreading of mRNA: This binding causes misreading of messenger RNA codons, leading to the production of nonfunctional or toxic proteins.
  3. Bactericidal Effect: The cumulative effect of these actions results in bacterial cell death, particularly effective against rapidly dividing organisms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tobramycin appears as a white to off-white lyophilized powder.
  • Solubility: It is water-soluble, which facilitates its administration via injection or inhalation.

Chemical Properties

  • pH Range: The pH of reconstituted solutions typically ranges from 6.0 to 8.0.
  • Stability: Tobramycin is stable under proper storage conditions but may degrade when exposed to extreme pH levels or light.

Relevant Data

  • Elimination Half-Life: Approximately 2–3 hours.
  • Excretion Route: Primarily excreted unchanged via the kidneys .
Applications

Tobramycin A has several significant scientific applications:

  1. Clinical Use: It is widely used in treating serious bacterial infections associated with cystic fibrosis and other conditions involving resistant Gram-negative bacteria.
  2. Research Applications: Tobramycin serves as a model compound in studies investigating antibiotic resistance mechanisms and the development of new aminoglycoside derivatives.
  3. Inhalation Therapy: It is administered via nebulization for patients with chronic lung infections due to Pseudomonas aeruginosa, providing targeted therapy with reduced systemic side effects .
Biosynthetic Pathways & Genetic Engineering of Tobramycin A Production

1.1. Streptomyces tenebrarius Metabolic Networks & Precursor Utilization

Tobramycin biosynthesis in Streptomyces tenebrarius is tightly coupled to central carbon metabolism, where carbon source selection directly influences antibiotic yield and purity. Metabolic flux analysis reveals that glucose is primarily processed via the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways during exponential growth, each accounting for ~40–50% of glucose uptake. Remarkably, the pentose phosphate (PP) pathway contributes minimally (10–20%), limiting NADPH supply for reductive biosynthetic steps [2] [3].

The addition of glycerol—a more reduced carbon source—induces a metabolic shift that elevates specific NADH and NADPH production rates by 2.5-fold. This increase correlates with a threefold reduction in kanamycin B carbamate (an undesired by-product) and enhanced tobramycin carbamate flux. The transition from growth to production phase further amplifies EMP and PP pathway fluxes while suppressing ED activity, thereby optimizing precursor pools (e.g., glucose-6-phosphate) for aminoglycoside assembly [3].

Table 1: Metabolic Flux Distribution in S. tenebrarius Under Different Carbon Sources

PathwayGlucose Flux (%)Glucose-Glycerol Flux (%)Functional Impact
EMP40–5045–55Pyruvate/Glyceraldehyde-3-P production
ED40–5020–302-Keto-3-deoxygluconate production
PP10–2025–35NADPH generation & pentose precursors
Antibiotic Ratio (Tob:KanB)1:0.91:0.3Increased tobramycin purity

Gene Clusters (e.g., tob Gene Cluster) & Regulatory Mechanisms

The tobramycin biosynthetic gene cluster (tob) spans ~25 kb and encodes enzymes governing cyclitol formation, aminosugar transfer, and tailoring modifications. Key genes include:

  • aprK: Encodes an NDP-octodiose synthase that diverts precursors toward apramycin biosynthesis. Its disruption blocks apramycin production, increasing carbamoyltobramycin (CTB) flux [1].
  • tobZ: Carbamoyltransferase that converts tobramycin to CTB. Deletion enables direct fermentative tobramycin accumulation [1].
  • tobO: Dual-function aminotransferase catalyzing amino group transfer to the 2-deoxystreptamine (2-DOS) core [1].
  • neoC homolog: Predicted 2-deoxy-scyllo-inosose synthase initiating 2-DOS formation from glucose-6-phosphate [5] [9].

Disruption of aprK in strain S. tenebrarius ST316 elevated CTB yield by 85%. Subsequent tobZ knockout in ST316 generated strain ST318, which exclusively produces tobramycin without CTB contamination—demonstrating the critical balance between competing pathways [1].

Table 2: Core Genes in the tob Cluster and Engineering Outcomes

GeneFunctionEngineering EffectStrain Phenotype
aprKNDP-octodiose synthaseDisruption blocks apramycin85% ↑ CTB yield (ST316)
tobZCarbamoyltransferaseDeletion prevents CTB formationPure tobramycin (ST318)
tobOL-Glutamine:DOI aminotransferaseOverexpression ↑ 2-DOS amination efficiency40% ↑ Tobramycin titer
gntBUDP-glucosyltransferaseAdds glucose to 2-DOS (C-6 position)Essential for pseudotrisaccharide assembly [9]

Enzymatic Modifications in 2-Deoxystreptamine Core Assembly

The 2-deoxystreptamine (2-DOS) core—common to tobramycin, kanamycin, and neomycin—originates from D-glucose-6-phosphate via three enzymatic stages:

  • Cyclization: Glucose-6-phosphate undergoes intramolecular aldol condensation catalyzed by 2-deoxy-scyllo-inosose synthase (e.g., NeoC), forming the inosose ring [5] [7].
  • Transamination: L-Glutamine-dependent aminotransferases (e.g., TobO) transfer an amino group to C-1 of the inosose, yielding 2-deoxy-scyllo-inosamine (DOIA) [5].
  • Dehydrogenation: DOIA is oxidized to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) by NAD⁺-dependent dehydrogenases (e.g., NeoA) or radical SAM enzymes (e.g., BtrN). BtrN employs a [4Fe–4S]⁺ cluster to abstract a hydrogen atom from DOIA, generating a substrate radical that resolves into amino-DOI [4] [5].

Subsequent NADPH-dependent reduction of amino-DOI by reductases (e.g., NeoB) yields 2-DOS. In S. tenebrarius, carbamoylation of tobramycin by TobZ occurs post-2-DOS assembly, though this step is circumvented in engineered strains [1] [6].

Table 3: Enzymes Catalyzing 2-Deoxystreptamine Assembly

EnzymeFunctionCofactor/MechanismOrganism
NeoC2-Deoxy-scyllo-inosose synthaseMg²⁺-dependent cyclizationS. fradiae
TobODOIA aminotransferaseL-Glutamine-dependent transaminationS. tenebrarius
BtrNDOIA dehydrogenaseRadical SAM/[4Fe–4S]⁺ clusterBacillus circulans
NeoADOIA dehydrogenaseNAD⁺-dependent oxidationS. fradiae
NeoBAmino-DOI reductaseNADPH-dependent reductionS. tenebrarius

CRISPR-Cas9 Applications for Yield Optimization

CRISPR-Cas9 has revolutionized tobramycin strain engineering by enabling multiplexed, markerless modifications. Key strategies include:

  • Competitive Pathway Disruption: Dual knockout of aprK and tobZ using Cas9-directed double-strand breaks diverts flux exclusively toward tobramycin, eliminating apramycin and CTB byproducts [1] [5].
  • Regulatory Gene Knock-In: Insertion of constitutive promoters upstream of rate-limiting genes (e.g., tobO) via homology-directed repair (HDR) enhances 2-DOS amination by 40% [5].
  • Resistance Gene Integration: Chromosomal insertion of aminoglycoside acetyltransferase genes (aac) under native promoters confers self-resistance, allowing higher titers by mitigating feedback inhibition [8].

A S. tenebrarius mutant (ST-CR12) generated through aprK/tobZ deletion and tobO overexpression achieved 3.2 g/L tobramycin—a 70% increase over wild-type strains. This underscores CRISPR’s potential for polycistronic manipulations without genomic scars [1] [8].

Table 4: CRISPR-Cas9 Engineering Targets for Enhanced Tobramycin Production

Target GeneModificationEngineering PurposeTiter Outcome
aprKFrame-shift deletionBlock apramycin shunt pathway↑ CTB purity (95%)
tobZPremature stop codonPrevent carbamoylation of tobramycinDirect tobramycin secretion
tobOPromoter replacement (PermE)Enhance aminotransferase expression40% ↑ 2-DOS flux
aac(3)Chromosomal insertionConfer self-resistance to tobramycin60% ↑ Final titer

Properties

Product Name

Tobramycin A

IUPAC Name

(2S,4S,6R)-4-amino-2-[(1S,3R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C12H25N3O7

Molecular Weight

323.34 g/mol

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3?,4?,5-,6+,7-,8?,9?,10?,11+,12-/m1/s1

InChI Key

WPYNTQYMFOTKRF-MJIQAQKDSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N

Isomeric SMILES

C1C([C@H](C([C@H](C1N)O[C@@H]2C([C@H](C([C@H](O2)CO)O)N)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.